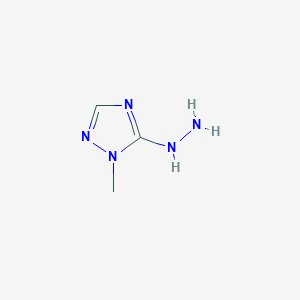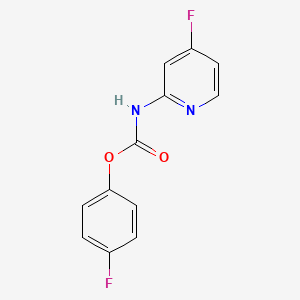
2,3-Dibromo-6-fluoropyridine
Overview
Description
2,3-Dibromo-6-fluoropyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms and one fluorine atom on the pyridine ring
Mechanism of Action
Target of Action
Fluoropyridines, in general, have been known for their interesting and unusual physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
It’s known that fluoropyridines can undergo various reactions with nucleophilic reagents . For instance, it was proposed that under basic conditions, certain salts undergo heterolytic C-H bond cleavage to form a carbene, which in turn eliminates F¯ to give a cation .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of f18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . This suggests that they may play a role in modulating biochemical pathways related to these conditions.
Result of Action
Given the use of fluoropyridines in the synthesis of biologically active compounds , it can be inferred that they may have significant effects at the molecular and cellular levels.
Action Environment
The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties . This suggests that environmental factors could potentially influence the action of 2,3-Dibromo-6-fluoropyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-fluoropyridine typically involves the halogenation of fluoropyridine derivatives. One common method is the bromination of 6-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-6-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura and Stille coupling reactions, where it reacts with organoboron or organotin reagents in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran are commonly used.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate or tris(dibenzylideneacetone)dipalladium, along with ligands like triphenylphosphine, are employed under mild conditions.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives with functional groups such as amines, ethers, or thioethers.
Cross-Coupling Reactions: Biaryl or heteroaryl compounds with diverse functional groups.
Scientific Research Applications
2,3-Dibromo-6-fluoropyridine has several applications in scientific research:
Comparison with Similar Compounds
- 2,3-Dibromo-4-fluoropyridine
- 2,3-Dibromo-5-fluoropyridine
- 2,3-Dibromo-6-chloropyridine
Comparison: 2,3-Dibromo-6-fluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, this compound exhibits distinct electronic properties and steric effects, making it a valuable intermediate in the synthesis of specialized organic molecules .
Properties
IUPAC Name |
2,3-dibromo-6-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-3-1-2-4(8)9-5(3)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRKFBHQDMTIMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromomethyl-6-methoxy-benzo[b]thiophene](/img/structure/B1413196.png)

![7-Fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1413201.png)







![Ethyl 2-[(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl)sulfanyl]acetate](/img/structure/B1413214.png)



